tert-Butyl 1H,1H-perfluorohexyl carbonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11F11O3 |
|---|---|
Molecular Weight |
400.18 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H11F11O3/c1-6(2,3)25-5(23)24-4-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h4H2,1-3H3 |
InChI Key |
NYNVBUYFKJOWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Tert Butyl 1h,1h Perfluorohexyl Carbonate
Reactivity Profiles of Fluoroalkyl Carbonates
The introduction of fluorine atoms into the alkyl chains of carbonates dramatically alters their chemical reactivity. This section compares the reactivity of these compounds to standard alkyl carbonates and examines the specific influence of the perfluoroalkyl chain.
Comparative Reactivity with Non-Fluorinated Alkyl Carbonates
Fluoroalkyl carbonates exhibit significantly higher reactivity compared to their non-fluorinated counterparts, such as diethyl carbonate. researchgate.netnih.gov In a systematic study of substitution reactions with primary alcohols and amines, diethyl carbonate showed no reaction, whereas fluoroalkyl carbonates proved to be effective reagents. researchgate.netnih.gov For instance, bis(2,2,2-trifluoroethyl) carbonate demonstrates higher reactivity than even diphenyl carbonate, a common, more reactive alternative to simple alkyl carbonates. nih.govkobe-u.ac.jp
This enhanced reactivity stems from the strong electron-withdrawing effect of the fluorine atoms, which is transmitted through the alkyl chain to the carbonate's carbonyl group. researchgate.net This inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net The result is a class of compounds that can effectively participate in reactions where standard dialkyl carbonates are inert. researchgate.netkobe-u.ac.jp
Influence of Perfluoroalkyl Chains on Carbonate Reactivity
The degree of fluorination and the length of the perfluoroalkyl chain are critical determinants of a fluoroalkyl carbonate's reactivity. researchgate.netkobe-u.ac.jp Research indicates that a higher number of fluorine atoms in the alkyl chain leads to a dramatic increase in reactivity. kobe-u.ac.jp This is because the cumulative electron-withdrawing power further enhances the electrophilicity of the carbonyl center. researchgate.net
Studies have shown a clear structure-activity relationship where the reactivity of haloalkyl carbonates correlates with the pKa of the corresponding leaving group (the fluoroalcohol). researchgate.netnih.gov A lower pKa value for the eliminated fluoroalcohol corresponds to a better leaving group and, consequently, a more reactive carbonate. researchgate.net For example, bis(hexafluoroisopropyl) carbonate, with six fluorine atoms per chain, shows a dramatic acceleration in substitution reactions compared to bis(2,2,2-trifluoroethyl) carbonate, which has three. nih.gov The reactivity of bis(hexafluoroisopropyl) carbonate is comparable to that of highly reactive bis(perfluorophenyl) carbonate. nih.gov While longer perfluoroalkyl chains are known to influence physical properties and biological interactions, the primary driver for carbonate reactivity is the electronic effect of the fluorine atoms proximal to the carbonate linkage. researchgate.netnih.gov
Specific Reaction Pathways Involving the tert-Butyl Carbonate Moiety
The tert-butyl group is widely used as a protecting group in organic synthesis due to its stability under many conditions. lookchem.com However, its cleavage is a critical step that can be initiated through various specific pathways.
Cleavage Mechanisms of tert-Butyl Esters and Carbonates in Solution
The cleavage of the tert-butyl group from a carbonate or ester typically proceeds through mechanisms that stabilize the formation of a tert-butyl carbocation. stackexchange.comrsc.org This process is generally achieved under acidic conditions, where protonation of the carbonyl oxygen facilitates the departure of the tert-butyl cation. stackexchange.com The cation is then typically quenched by deprotonation to form isobutylene (B52900) gas. stackexchange.comresearchgate.net
Thermolytic Cleavage: The tert-butyl group can be removed by heating, a process known as thermolytic cleavage. lookchem.comnih.gov While neat cleavage often requires very high temperatures (above 200 °C), the reaction can be accomplished under significantly milder conditions by using specific solvents that promote the reaction. lookchem.com The rate of thermolytic deprotection is dependent on the polarity of the solvent. nih.gov
Catalytic Cleavage: A variety of catalytic methods have been developed for the cleavage of tert-butyl carbonates and esters under mild conditions. acs.orgacs.org These methods are often preferable as they avoid the harsh conditions of strong acids or high temperatures. acs.org
Lewis Acids: Catalysts such as Zinc Bromide (ZnBr2), Cerium(III) Chloride (CeCl3), and silica (B1680970) gel can effectively promote the deprotection of tert-butyl groups. lookchem.comresearchgate.net
Radical Cations: A recently developed method employs the tris(4-bromophenyl)aminium radical cation, known as "magic blue," in combination with a silane (B1218182) like triethylsilane. acs.orgacs.org This system catalytically facilitates the cleavage of the C–O bond in tert-butyl carbonates, esters, and ethers with high yields at room temperature. acs.orgacs.org The proposed mechanism involves the activation of the Si-H bond by the radical cation. acs.org
The following table summarizes various catalytic strategies for the cleavage of tert-butyl groups.
| Catalyst System | Conditions | Substrate Scope | Reference |
| Silica Gel | Refluxing Toluene | Selective for t-butyl esters over t-butyl ethers | researchgate.net |
| CeCl3·7H2O/NaI | Acetonitrile (B52724), 40-70 °C | t-butyl esters and ethers | acs.orgresearchgate.net |
| Tris(4-bromophenyl)aminium / Triethylsilane | Room Temperature | t-butyl carbamates, carbonates, esters, ethers | acs.orgacs.org |
| Aqueous Phosphoric Acid | Mild heat | Selective for t-butyl carbamates, esters, and ethers | organic-chemistry.orgorganic-chemistry.org |
This table provides an interactive summary of different catalytic methods.
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been identified as highly effective media for the thermolytic cleavage of tert-butyl esters and carbonates. lookchem.comresearchgate.net These solvents allow the reaction to proceed cleanly and often in nearly quantitative yields at significantly lower temperatures (e.g., 100 °C) than required for neat thermolysis. lookchem.comresearchgate.netresearchgate.net
The effectiveness of these alcohols is attributed to their high ionizing power and acidity, which facilitates the stabilization of the transient tert-butyl cation intermediate. researchgate.net HFIP is generally a more effective solvent than TFE for these cleavage reactions, consistently resulting in shorter reaction times under similar conditions. lookchem.com An additional advantage of using fluorinated alcohols is the ease of product isolation; the low boiling points and weak affinity of these solvents for organic products allow for their simple removal by evaporation. researchgate.netnih.govresearchgate.net This methodology is compatible with various other protecting groups and sensitive functional groups that might not withstand traditional strong acid deprotection methods. lookchem.com
The following table details the cleavage of various tert-butyl carbonates and esters using fluorinated alcohols.
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl phenyl carbonate | TFE | 100 (Microwave) | 0.33 | 98 | lookchem.com |
| Di-tert-butyl dicarbonate (B1257347) | TFE | 100 (Microwave) | 0.17 | 99 | lookchem.com |
| tert-Butyl benzoate | HFIP | 100 (Microwave) | 0.5 | 99 | lookchem.com |
| tert-Butyl cinnamate | HFIP | 100 (Microwave) | 0.5 | 99 | lookchem.com |
This table presents research findings on the cleavage of tert-butyl compounds in fluorinated solvents, allowing for interactive exploration of the data.
Nucleophilic and Electrophilic Transformations
The reactivity of tert-Butyl 1H,1H-perfluorohexyl carbonate is largely dictated by the presence of two key structural features: the electron-withdrawing 1H,1H-perfluorohexyl group and the sterically hindering tert-butyl group attached to the carbonate functionality. These groups influence the electrophilicity of the carbonyl carbon and the stability of potential leaving groups, thereby governing the compound's susceptibility to nucleophilic and electrophilic attack.
Nucleophilic Transformations:
The carbonyl carbon of the carbonate is electrophilic and thus susceptible to attack by nucleophiles. The presence of the highly fluorinated hexyl group significantly enhances this electrophilicity through a strong electron-withdrawing inductive effect. This makes the carbonate more reactive towards nucleophiles compared to non-fluorinated analogues. nih.gov Studies on similar fluoroalkyl carbonates have shown that their reactivity is dependent on the electrophilicity of the carbonyl group and the leaving ability of the alcohol moiety. nih.gov
A general mechanism for nucleophilic acyl substitution on this compound would involve the attack of a nucleophile (Nu⁻) on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate would result in the displacement of either the tert-butoxide or the 1H,1H-perfluorohexoxide anion.
The probable course of the reaction is the departure of the more stable leaving group. The 1H,1H-perfluorohexoxide anion is stabilized by the strong electron-withdrawing nature of the perfluoroalkyl chain, making it a better leaving group than the tert-butoxide anion.
Reaction with Amines and Alcohols: Primary alcohols and amines can react with fluorinated carbonates, leading to substitution products. nih.gov For instance, the reaction of this compound with a primary amine (R-NH₂) would likely yield a carbamate (B1207046) and 1H,1H-perfluorohexanol.
Electrophilic Transformations:
The this compound molecule has limited sites for electrophilic attack. The oxygen atoms of the carbonate group possess lone pairs of electrons and could potentially be protonated or attacked by other electrophiles. However, the electron-withdrawing effect of the perfluorohexyl group reduces the basicity of the carbonate oxygens, making them less susceptible to electrophilic attack.
A significant electrophilic transformation is the acid-catalyzed cleavage of the tert-butyl group. This is a common reaction for compounds containing a tert-butoxycarbonyl (Boc) group, which is structurally analogous to the tert-butyl carbonate moiety. jkchemical.comwikipedia.org Strong acids can protonate the carbonyl oxygen, which is followed by the elimination of the stable tert-butyl cation, leading to the formation of isobutylene and a carbamic acid derivative that can subsequently decarboxylate. jkchemical.comwikipedia.org
| Transformation Type | Reactant | Expected Product(s) | Key Influencing Factor |
| Nucleophilic Acyl Substitution | Primary Amine (R-NH₂) | N-alkyl carbamate, 1H,1H-Perfluorohexanol | Enhanced electrophilicity of carbonyl carbon due to the perfluorohexyl group. |
| Nucleophilic Acyl Substitution | Primary Alcohol (R-OH) | Transesterified carbonate, 1H,1H-Perfluorohexanol | Stability of the perfluorohexoxide leaving group. |
| Electrophilic Cleavage | Strong Acid (e.g., TFA) | 1H,1H-Perfluorohexyl carbonic acid, Isobutylene | Stability of the tert-butyl cation. jkchemical.comwikipedia.org |
Stability Considerations in Diverse Chemical Environments
The stability of this compound is a critical parameter for its practical applications, particularly in demanding environments such as those found in advanced energy storage systems.
Electrochemical Stability in Advanced Materials Systems
In the context of advanced materials systems like lithium-ion batteries, fluorinated compounds are often employed as electrolyte additives to enhance performance. acs.organl.gov The electrochemical stability of an electrolyte component is determined by its resistance to oxidation and reduction at the electrode surfaces. This is typically evaluated using techniques like cyclic voltammetry (CV), which measures the current response to a sweeping potential. jecst.orgjecst.org
Fluorination is known to increase the oxidative stability of organic molecules by lowering the energy of the highest occupied molecular orbital (HOMO). acs.org This makes fluorinated carbonates, in general, more resistant to oxidation at high-voltage cathodes compared to their non-fluorinated counterparts. anl.gov Therefore, this compound is expected to exhibit a wide electrochemical stability window.
The expected cyclic voltammogram for an electrolyte containing this compound would ideally show a large potential range where no significant current flows, indicating the absence of redox reactions. The anodic limit would be defined by the potential at which the carbonate is oxidized, while the cathodic limit would correspond to its reduction potential.
| Electrochemical Parameter | Expected Influence of this compound | Underlying Principle |
| Anodic Stability (Oxidation Potential) | Expected to be high | The electron-withdrawing perfluorohexyl group lowers the HOMO energy level, making the molecule more resistant to oxidation. acs.org |
| Cathodic Stability (Reduction Potential) | Dependent on the specific electrode material and other electrolyte components. The carbonate group can be reduced, but the presence of the bulky groups may influence the kinetics. | The carbonyl group is the primary site for reduction. |
| Electrochemical Window | Expected to be wide | A consequence of high anodic and potentially moderate cathodic stability. |
Chemical Stability under Varying pH and Temperature Conditions
The chemical stability of this compound is influenced by factors such as pH and temperature.
pH Stability:
The ester linkages of the carbonate are susceptible to hydrolysis under both acidic and basic conditions.
Acidic Conditions: Under strongly acidic conditions, the compound is expected to undergo hydrolysis, likely initiated by the cleavage of the tert-butyl group as described in the electrophilic transformations section. wikipedia.org The resulting perfluorohexyl carbonic acid would be unstable and likely decompose.
Basic Conditions: In alkaline media, the carbonate is susceptible to saponification. The hydroxide (B78521) ion, a strong nucleophile, would attack the electrophilic carbonyl carbon. The rate of hydrolysis is expected to be significant due to the electron-withdrawing perfluorohexyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack. Studies on fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov
Temperature Stability:
The thermal stability of this compound is a crucial consideration for its storage and use in applications where it might be exposed to elevated temperatures. The thermal decomposition of similar organic carbonates and peroxides often involves the homolytic cleavage of C-O bonds. acs.orgcapes.gov.br The tert-butyl group, in particular, can be susceptible to thermal elimination to form isobutylene.
| Condition | Expected Stability | Primary Decomposition Pathway |
| Strongly Acidic (Low pH) | Low | Acid-catalyzed cleavage of the tert-butyl group followed by hydrolysis. wikipedia.org |
| Neutral (pH 7) | Relatively High | Slow hydrolysis. |
| Strongly Basic (High pH) | Low | Base-catalyzed hydrolysis (saponification) at the carbonyl carbon. nih.gov |
| Elevated Temperature | Moderate | Thermal decomposition, potentially involving the elimination of the tert-butyl group and decarboxylation. acs.orgyoutube.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By examining the distinct resonant frequencies of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For a fluorinated compound like tert-Butyl 1H,1H-perfluorohexyl carbonate, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete characterization.
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct signals corresponding to the two different proton environments in the molecule.
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal. Its chemical shift is anticipated in the upfield region, characteristic of alkyl protons shielded from significant electron-withdrawing effects.
Methylene (B1212753) Protons (-OCH₂-): The two protons of the methylene group are directly attached to an oxygen atom and are adjacent to the highly electronegative perfluorohexyl chain. This strong deshielding environment shifts their resonance significantly downfield. Furthermore, these protons are expected to couple with the two fluorine atoms on the adjacent carbon (-CF₂-), resulting in a triplet splitting pattern (according to the n+1 rule for coupling to two equivalent nuclei).
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1 | ~1.5 | Singlet | 9H | -C(CH ₃)₃ |
The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, signals for the tert-butyl group, the carbonate carbonyl, the methylene linker, and the perfluoroalkyl chain are expected. The carbons in the fluorinated portion of the molecule will exhibit complex splitting patterns due to strong one-bond and two-bond carbon-fluorine (C-F) couplings.
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the three equivalent methyl carbons and another for the central quaternary carbon.
Carbonyl Carbon: The carbonate carbonyl carbon is highly deshielded and appears far downfield, typically above 150 ppm.
Methylene Carbon: The methylene carbon (-OCH₂-), being adjacent to both an oxygen and a difluoromethylene group, will be shifted downfield and will appear as a triplet due to one-bond coupling with the two attached protons and further coupling to the adjacent fluorine atoms.
Perfluorohexyl Carbons: The carbons of the perfluorohexyl chain will be significantly affected by C-F coupling, resulting in complex multiplets for each unique carbon environment.
Table 2: Predicted ¹³C NMR Data for Non-Fluorinated Carbons in this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1 | ~28 | -C (CH₃)₃ |
| 2 | ~85 | -C (CH₃)₃ |
| 3 | ~65-70 (triplet due to C-F coupling) | -OC H₂CF₂- |
¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The spectrum for this compound would show distinct signals for each of the chemically unique fluorine environments within the perfluorohexyl chain.
The terminal trifluoromethyl (-CF₃) group will produce one signal, while each of the five difluoromethylene (-CF₂-) groups will generate its own unique signal. The chemical shifts are highly dependent on the position relative to the electron-withdrawing carbonate group. ucsb.edu Extensive fluorine-fluorine (F-F) coupling between adjacent groups will result in complex splitting patterns (triplets, multiplets), which are invaluable for assigning each signal to its specific position in the chain.
Table 3: Predicted ¹⁹F NMR Signal Assignments for this compound
| Signal | Predicted Chemical Shift Range (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1 | -80 to -85 | Triplet | -CF₂CF ₃ |
| 2 | -115 to -125 | Multiplet | -OCH₂F ₂- |
| 3 | -120 to -130 | Multiplet | -CF₂F ₂CF₃ |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact mass, which can be used to unambiguously confirm its elemental composition. For this compound, the molecular formula is C₁₁H₁₁F₁₁O₃. HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or a protonated adduct like [M+H]⁺) to the theoretically calculated mass.
Table 4: Molecular Formula and Calculated Mass
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₁₁O₃ |
| Average Molecular Weight | 400.19 g/mol |
An experimental mass measurement within a narrow tolerance (e.g., ± 5 ppm) of the calculated monoisotopic mass provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the compound's weakest bonds and most stable fragment ions.
The fragmentation of this compound is expected to be dominated by cleavages around the stable tert-butyl group and the carbonate linkage. Key predicted fragmentation pathways include:
Loss of the tert-butyl cation: A primary fragmentation would be the cleavage of the oxygen-quaternary carbon bond to form the highly stable tert-butyl cation ([C₄H₉]⁺).
Loss of isobutylene (B52900): A related pathway involves the loss of a neutral isobutylene molecule (C₄H₈) via a rearrangement process.
Decarboxylation: The loss of a neutral carbon dioxide (CO₂) molecule is a characteristic fragmentation of carbonate esters.
Perfluoroalkyl Chain Fragmentation: Subsequent or parallel fragmentation events can involve cleavages along the perfluorohexyl chain.
Table 5: Predicted Key Fragments in Tandem MS of this compound
| m/z of Fragment | Identity of Fragment | Neutral Loss |
|---|---|---|
| 343 | [M - C₄H₉]⁺ | C₄H₉ (tert-butyl radical) |
| 57 | [C(CH₃)₃]⁺ | C₇H₂F₁₁O₃ |
| [M-56] | [M - C₄H₈]⁺ | C₄H₈ (Isobutylene) |
Vibrational Spectroscopy
Vibrational spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. youtube.com By measuring how molecules interact with light, specific chemical bonds and functional groups can be identified, offering a molecular fingerprint of the compound. youtube.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. upi.edu For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the tert-butyl group, the carbonate linkage, and the perfluorohexyl chain.
The tert-butyl group will display characteristic C-H stretching and bending vibrations. Symmetrical and asymmetrical stretching of the C-H bonds in the methyl groups are expected in the 2900-3000 cm⁻¹ region. Bending vibrations for the tert-butyl group are also anticipated at lower wavenumbers.
The perfluorohexyl chain (-(CF₂)₅CF₃) will contribute strong C-F stretching bands, which are typically found in the region of 1100-1300 cm⁻¹. The presence of the CH₂ group adjacent to the perfluorinated chain will show its own characteristic stretching and bending modes. aip.org The vibrational spectra of compounds containing CF₂ groups have been studied, providing a basis for the assignment of these vibrations. spectroscopyonline.com
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~2980 | C-H (tert-butyl) | Asymmetric Stretch |
| ~2870 | C-H (tert-butyl) | Symmetric Stretch |
| ~1745 | C=O (carbonate) | Stretch |
| ~1470, 1370 | C-H (tert-butyl) | Bending |
| 1100-1300 | C-F (perfluorohexyl) | Stretch |
This table is based on typical vibrational frequencies for the respective functional groups and is predictive in nature.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. youtube.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be useful for characterizing the C-C backbone of the perfluorohexyl chain and the symmetric vibrations of the tert-butyl group. Studies on various per- and polyfluoroalkyl substances (PFAS) have shown that Raman spectroscopy can effectively identify and distinguish between different fluorinated compounds based on their unique spectral fingerprints. nih.govnih.gov The C-F stretching vibrations also give rise to Raman signals, though they may be weaker than in the infrared spectrum. youtube.com
Key Raman spectral regions for related PFAS compounds have been identified, with variations in peak locations influenced by the carbon chain length and the presence of different functional groups. nih.gov For instance, isomers of PFOA and PFOS show distinct differences in their Raman spectra in the regions of 200-800 cm⁻¹ and 1000-1400 cm⁻¹. nih.gov Therefore, the Raman spectrum of this compound is expected to show characteristic peaks related to the CF₂ and CF₃ groups, as well as the carbonate and tert-butyl moieties.
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 2900-3000 | C-H (tert-butyl) | Stretch |
| ~1740 | C=O (carbonate) | Stretch |
| 1000-1400 | C-F, C-C (perfluorohexyl) | Skeletal Vibrations |
This table is predictive and based on characteristic Raman shifts for similar functional groups.
Chromatographic Separation Techniques
Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For a compound like this compound, various chromatographic methods can be employed to assess its purity and analyze it within complex matrices.
Gas Chromatography (GC) for Volatile Components
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given the likely volatility of this compound, GC, particularly when coupled with mass spectrometry (GC-MS), is a suitable method for its analysis.
The analysis of other perfluorinated compounds by GC-MS has been well-documented. hzdr.deresearchgate.net For instance, in the analysis of products from isobutane (B21531) oxidation, an Rxi-5ms column has been successfully used. hzdr.deresearchgate.net The choice of column is critical, and for fluorinated compounds, a non-polar or medium-polarity column is often employed. The conditions for GC analysis, including injector temperature, oven temperature program, and carrier gas flow rate, would need to be optimized to achieve good separation and peak shape for this compound.
A mass spectrometer detector would provide structural information, aiding in the unequivocal identification of the compound and any potential impurities. The fragmentation pattern in the mass spectrum would be expected to show characteristic ions corresponding to the tert-butyl group and the perfluorohexyl chain.
Table 3: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Rxi-5ms (or similar) |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
These parameters are illustrative and would require experimental optimization.
Liquid Chromatography (LC) for Complex Mixture Analysis
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating a wide range of compounds. For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The analysis of other fluorinated compounds and carbonate esters provides a basis for method development. lcms.cz A C18 or C8 column would be a suitable starting point for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed during the run, would likely be necessary to achieve optimal separation, especially if impurities with different polarities are present.
Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). LC-MS would be particularly powerful for confirming the identity of the compound and any related substances.
Table 4: Potential Liquid Chromatography (LC) Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
These parameters are illustrative and would require experimental optimization.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution in Polymer Applications
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. wyatt.comufl.edu If this compound were used as a monomer or as part of a polymer, GPC would be essential for characterizing the resulting polymeric material.
GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute first, followed by smaller molecules. The analysis of fluoropolymers often requires specialized conditions due to their limited solubility in common GPC solvents. Solvents like hexafluoroisopropanol (HFIP) are often used for dissolving and analyzing fluorinated polymers.
The GPC system would be calibrated with polymer standards of known molecular weight to generate a calibration curve. From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer containing the this compound moiety can be determined.
Table 5: General Gel Permeation Chromatography (GPC) Conditions for Polymers Containing Fluorinated Moieties
| Parameter | Value |
|---|---|
| Columns | PL HFIPgel (or similar for fluorinated polymers) |
| Mobile Phase | Hexafluoroisopropanol (HFIP) with salt (e.g., NaTFA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 40 °C |
| Detector | Refractive Index (RI) |
These conditions are general for fluoropolymers and would need to be adapted for a specific polymer system.
Applications in Advanced Materials and Chemical Technologies
Electrolyte Formulations for Energy Storage Devices
The use of fluorinated compounds in electrolyte formulations is a significant area of research aimed at enhancing the performance and safety of energy storage devices, particularly lithium-ion batteries. wikipedia.orgnih.govnih.gov These compounds are often explored as co-solvents or additives to conventional carbonate electrolytes.
Role as Cosolvents in Rechargeable Lithium-Ion Batteries
There are no specific studies detailing the use or performance of tert-Butyl 1H,1H-perfluorohexyl carbonate as a cosolvent in rechargeable lithium-ion batteries. Research in this area typically focuses on other fluorinated carbonates such as fluoroethylene carbonate (FEC) and ethyl difluoroacetate (B1230586) (DFEAc). avantorsciences.comwikipedia.org The primary goals of incorporating fluorinated co-solvents are to improve the thermal stability and electrochemical window of the electrolyte. nih.gov
Impact on Electrolyte Stability and Performance under High Voltage
No data exists in the current body of scientific literature on the specific impact of this compound on electrolyte stability and performance under high voltage conditions. Generally, fluorinated solvents are investigated for their potential to create more robust electrolytes that can withstand the oxidative decomposition that occurs at high voltages (typically above 4.2 V vs. Li/Li⁺). beilstein-journals.orgrsc.org This stability is crucial for the development of high-energy-density lithium-ion batteries that utilize high-voltage cathode materials. wipo.int The introduction of fluorine atoms into the solvent molecule can lower the highest occupied molecular orbital (HOMO) energy level, making the solvent less susceptible to oxidation. wikipedia.org
Influence on Interfacial Layer Formation (e.g., Solid Electrolyte Interphase)
Specific research on the influence of this compound on the formation of the solid electrolyte interphase (SEI) is not available. The SEI is a critical passivation layer that forms on the anode surface during the initial charging cycles, and its composition and stability are paramount for the long-term performance and safety of lithium-ion batteries. rsc.orgnih.govmdpi.com Additives like fluoroethylene carbonate (FEC) are known to decompose at a higher potential than conventional carbonate solvents, leading to the formation of a more stable, fluorine-rich SEI. nih.govrsc.orgspglobal.com This modified SEI can better protect the anode from further electrolyte decomposition and suppress the growth of lithium dendrites.
Potential in Other Ion Battery Chemistries (e.g., Sodium-Ion Batteries)
There is no published research investigating the potential of this compound in sodium-ion battery chemistries. Sodium-ion batteries are a promising alternative to lithium-ion technology due to the abundance and low cost of sodium. flashbattery.techmdpi.com However, the development of suitable electrolyte formulations remains a key challenge. faradion.co.uknih.gov Research in this area is exploring various solvent systems, including glyoxylic-acetal-based electrolytes and different additives to form a stable SEI on the anode. mdpi.comresearchgate.net
Precursors and Monomers in Polymer Science
The synthesis of fluorinated polymers is an important field of materials science, as these polymers exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. vulcanchem.com
Synthesis of Fluorinated Polymers and Copolymers
There are no specific studies describing the use of this compound as a monomer for the synthesis of fluorinated polymers or copolymers. The synthesis of such polymers often involves the polymerization of fluorinated monomers using techniques like miniemulsion polymerization to create functionalized polymers. beilstein-journals.org
Modulation of Polymer Properties through Perfluoroalkyl Carbonate Incorporation
The general effects of incorporating perfluoroalkyl moieties can be summarized as follows:
| Property Modified | Expected Effect of Perfluoroalkyl Group |
| Surface Energy | Significant reduction, leading to enhanced hydrophobicity and oleophobicity. |
| Chemical Resistance | Increased resistance to solvents and corrosive chemicals. |
| Thermal Stability | Enhanced stability at elevated temperatures. |
| Refractive Index | Lowering of the refractive index. |
The tert-butyl carbonate group, in this context, could serve as a reactive handle for grafting the perfluorohexyl chain onto a polymer backbone. This could be achieved through various polymerization techniques or post-polymerization modification reactions. However, without specific research on this compound, this remains a theoretical application based on the known reactivity of similar carbonate compounds.
Role as Intermediates in Fine Chemical Synthesis
Carbonates, including tert-butyl carbonates, are versatile intermediates in organic synthesis. They are often employed as protecting groups for alcohols or as precursors for other functional groups.
Utilization in Pharmaceutical Intermediate Production
There is no direct evidence found in the searched literature of this compound being utilized in the production of pharmaceutical intermediates. However, the tert-butoxycarbonyl (Boc) group is a widely used protecting group in the synthesis of complex molecules, including pharmaceuticals. For instance, other tert-butyl carbonates are used in the synthesis of N-aryl-5-substituted-2-oxazolidinones, which are important in medicinal chemistry. nih.gov It is conceivable that this compound could be used in a similar capacity, potentially introducing a fluorinated tag for imaging or to modify the pharmacokinetic properties of a drug candidate.
The synthesis of a fluorine-containing indazole pharmaceutical intermediate, 1‐(tert‐butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid, highlights the use of a Boc-protecting group in the synthesis of complex fluorinated heterocycles. researchgate.net This suggests a potential, though unconfirmed, role for structurally related fluorinated carbonates.
General Applicability in Synthesis of High-End Compounds
The unique properties of fluorinated compounds, such as high thermal stability and distinct solubility profiles, make them valuable in the synthesis of high-end materials. While specific applications of this compound are not documented, its structure suggests potential as a building block for creating molecules with tailored properties.
The synthesis of mono-carbamate-protected diamines using tert-butyl phenyl carbonate demonstrates the utility of tert-butyl carbonates in selective chemical transformations. orgsyn.org This general reactivity could theoretically be extended to this compound for the synthesis of specialized fluorinated molecules.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Energetics
No specific DFT studies on the electronic structure and energetics of tert-butyl 1H,1H-perfluorohexyl carbonate have been identified in the public domain. Such a study would typically involve the calculation of the molecule's total energy, bond lengths, bond angles, and dihedral angles to determine its most stable three-dimensional geometry.
Prediction of Oxidation and Reduction Potentials
The prediction of oxidation and reduction potentials via computational methods is crucial for understanding a compound's electrochemical behavior. However, there are no available studies that have calculated these potentials for this compound. These calculations would be valuable in assessing its stability in various electronic applications.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Role in Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. An analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound has not been reported. This information would be instrumental in predicting its reactivity towards nucleophiles and electrophiles.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with surrounding molecules.
Conformational Analysis and Torsional Potentials
A detailed conformational analysis of this compound, including the calculation of torsional potentials for its flexible bonds, is not available in published literature. This type of analysis would reveal the preferred shapes of the molecule and the energy barriers between different conformations.
Solvation Structure and Ion Coordination Studies
There is no information available regarding molecular dynamics simulations of this compound in any solvent or in the presence of ions. Such studies would be important for understanding its behavior in solution and its potential as a solvent or electrolyte component.
Mechanistic Studies through Computational Modeling
Computational modeling serves as a powerful tool to unravel complex chemical processes at a molecular level. For a compound like this compound, such studies would be invaluable for predicting its stability, decomposition pathways, and potential reactivity in various chemical environments. However, the scientific community has yet to publish research focusing on these aspects for this specific molecule.
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and thermodynamics of a chemical reaction. For this compound, one could hypothesize several potential decomposition pathways that could be investigated using computational methods like Density Functional Theory (DFT). These might include:
Decarboxylation: The loss of carbon dioxide to form a perfluorinated alkane and tert-butanol. The transition state for this process would involve the elongation of the C-O bonds of the carbonate moiety.
Elimination Reactions: The presence of the tert-butyl group could facilitate elimination pathways, leading to the formation of isobutylene (B52900), carbon dioxide, and a perfluorinated alcohol.
Hydrolysis: In the presence of water, the ester linkages of the carbonate are susceptible to hydrolysis. Computational models could predict the energy barriers for nucleophilic attack by water on the carbonyl carbon.
Without specific studies, any discussion of reaction pathways and their corresponding transition state energies remains purely speculative.
Understanding Catalytic Cycles and Intermediate Species
The decomposition or transformation of carbonates can often be facilitated by catalysts. Computational modeling is instrumental in mapping out the entire catalytic cycle, identifying the structures of all intermediate species, and determining the rate-limiting steps. Potential areas of investigation for this compound could include:
Acid or Base Catalysis: The stability of the carbonate could be significantly influenced by the presence of acidic or basic catalysts. Computational studies could model the protonation or deprotonation steps and their effect on the subsequent reaction barriers.
Metal-Mediated Processes: Transition metal complexes are often employed to catalyze reactions involving carbonates. A computational investigation could explore the coordination of the carbonate to a metal center and the subsequent steps in a catalytic cycle, such as oxidative addition or reductive elimination.
Currently, there is no published research detailing any catalytic cycles or identifying specific intermediate species involved in the reactions of this compound. The generation of detailed research findings and data tables, as requested, is therefore not feasible.
Future Research Directions and Concluding Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The industrial production of fluorochemicals has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents, such as hydrogen fluoride (B91410) (HF). newswise.com A significant future research direction lies in the development of more sustainable and safer synthetic pathways to tert-Butyl 1H,1H-perfluorohexyl carbonate. Current research into greener fluorination chemistry offers several promising avenues.
One such approach is the exploration of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters, improved safety when handling reactive intermediates, and the potential for higher yields and purity. courthousenews.comresearchgate.net The synthesis of this compound could be adapted to a flow process, potentially starting from 1H,1H-perfluorohexan-1-ol and a suitable tert-butoxycarbonylating agent. This would minimize waste and allow for safer handling of any potentially hazardous reagents on a smaller, continuous scale. nih.gov
Another key area is the development of fluorinating agents with a reduced environmental impact . nist.govgoogle.com Recent breakthroughs have demonstrated the possibility of generating fluorochemicals directly from fluorspar (CaF2) without producing HF gas, a significant step towards a more sustainable fluorochemical industry. newswise.comchemicalbook.com Research into adapting these methods for the synthesis of specific organofluorine compounds like this compound is a critical next step. Furthermore, the use of enzymatic or bio-inspired catalytic methods for fluorination, while still in its nascent stages, represents a long-term goal for sustainable production. mdpi.com
The principles of a circular economy are also beginning to impact fluorochemistry. technologynetworks.com Researchers are investigating methods to recover and recycle fluorine from waste per- and polyfluoroalkyl substances (PFAS), which could serve as a future feedstock for producing valuable fluorochemicals, thereby reducing the reliance on virgin fluorspar. courthousenews.comlibretexts.org
Exploration of Expanded Applications in Emerging Technologies
The unique properties imparted by the perfluorohexyl chain, such as high thermal stability and electrochemical resistance, position this compound as a candidate for several emerging technologies, most notably in the field of energy storage.
Fluorinated carbonates are increasingly being investigated as electrolyte additives or co-solvents in high-voltage lithium-ion batteries (LIBs) . nih.govresearchgate.netresearchgate.net They can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for battery longevity and safety, especially at higher operating voltages. diva-portal.orgnih.govresearchgate.net The presence of the fluorinated chain in this compound could enhance the oxidative stability of the electrolyte, a critical factor for next-generation high-energy-density batteries. nih.govsci-hub.senih.gov Research is needed to evaluate its specific performance in this role, including its effect on cycle life, coulombic efficiency, and rate capability in various LIB chemistries.
Beyond LIBs, the hydrophobic and lipophobic nature of the perfluorohexyl group suggests potential applications in advanced materials science . For instance, it could be explored as a component in the synthesis of fluorinated polymers and coatings that require low surface energy, high durability, and chemical resistance. technologynetworks.com These materials are valuable in a range of applications from self-cleaning surfaces to specialized electronic components.
The following table provides a hypothetical comparison of key electrolyte properties for standard carbonate electrolytes versus a fluorinated carbonate-containing electrolyte, illustrating the potential advantages that motivate research into compounds like this compound.
| Property | Standard Electrolyte (e.g., EC/DMC) | Fluorinated Electrolyte (Hypothetical) |
| Oxidative Stability | ~4.2 V vs. Li/Li⁺ | > 4.5 V vs. Li/Li⁺ |
| Ionic Conductivity | High | Moderate to High |
| SEI Layer Quality | Prone to decomposition at high voltage | Formation of a stable, LiF-rich SEI |
| Flammability | Flammable | Reduced Flammability |
Advanced Characterization Techniques for In-Operando Studies
A deeper understanding of the role of this compound in applications like LIBs necessitates the use of advanced characterization techniques, particularly those that can probe the electrochemical interface in real-time.
In-operando spectroscopy is a powerful tool for studying the changes occurring within a battery during operation. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide valuable information on the decomposition of the electrolyte and the formation and evolution of the SEI layer. newswise.comresearchgate.netresearchgate.netwhitman.eduresearchgate.netpnnl.govnih.govnist.govscholaris.ca Applying these techniques to a cell containing this compound would allow researchers to directly observe its electrochemical behavior and its contribution to the interfacial chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is exceptionally well-suited for the analysis of fluorinated compounds. technologynetworks.comnih.govlookforchem.comnih.govvulcanchem.com It can be used to elucidate the structure of the compound and its degradation products, providing insights into the reaction mechanisms at play. agchemigroup.eu High-resolution ¹⁹F NMR can be a powerful tool for quality control in the synthesis of this compound and for studying its fate in complex mixtures. researchgate.net
Mass spectrometry (MS) is another critical technique for identifying and quantifying fluorinated compounds and their fragments. nist.govresearchgate.netlookforchem.comagchemigroup.eunih.govgfl.co.in Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring the purity of the synthesized compound and for analyzing the complex mixture of species that can form in an electrolyte during battery cycling.
Integration of Computational Design with Experimental Validation
Computational modeling is an increasingly indispensable tool in materials science and chemistry, enabling the prediction of molecular properties and the rational design of new compounds.
Density Functional Theory (DFT) calculations can be employed to predict the electrochemical properties of this compound, such as its oxidation and reduction potentials, which are crucial for its application as an electrolyte component. sci-hub.seskyquestt.com DFT can also be used to calculate NMR chemical shifts, aiding in the interpretation of experimental spectra. agchemigroup.eusamreal.com
Molecular Dynamics (MD) simulations can provide insights into the behavior of this molecule in the condensed phase, such as its interaction with other electrolyte components and with electrode surfaces. diva-portal.orgskyquestt.comgoogle.comdatainsightsmarket.com These simulations can help to understand the solvation of lithium ions and the formation of the SEI at a molecular level, guiding the design of electrolytes with improved performance. researchgate.netsci-hub.se
The synergy between computational prediction and experimental validation is a powerful paradigm for accelerating research. For example, computational screening of a range of fluorinated carbonates could identify promising candidates with desirable properties, which could then be synthesized and tested experimentally. The table below illustrates the types of data that can be generated through computational methods for a molecule like this compound, which can then be compared with experimental findings.
| Computational Method | Predicted Property | Relevance |
| DFT | HOMO/LUMO Energies | Predicts electrochemical stability window |
| DFT | ¹⁹F NMR Chemical Shifts | Aids in structural characterization |
| MD | Li⁺ Solvation Structure | Influences ionic conductivity and transport |
| MD | Diffusion Coefficients | Relates to electrolyte viscosity and performance |
Broader Impact of Fluorinated Carbonates in Chemical Innovation
The ongoing research into compounds like this compound is part of a larger trend in chemical innovation that emphasizes the development of high-performance, specialized chemicals with tailored properties. The unique characteristics of fluorinated compounds make them "enabling" materials for a wide range of technologies.
The push for more sustainable and greener chemical processes is a major driver of innovation in the fluorochemical industry. libretexts.orgnih.govgoogle.com The development of safer and more efficient methods for producing fluorinated carbonates will have a positive impact on the environmental footprint of this sector.
Furthermore, the knowledge gained from studying the structure-property relationships of fluorinated carbonates will inform the design of future generations of functional materials. As industries from electronics to healthcare demand materials with ever-increasing performance and stability, the strategic incorporation of fluorine into organic molecules will remain a key area of research and development. The continued exploration of specific compounds like this compound will contribute to this broader advancement in chemical innovation.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing tert-butyl 1H,1H-perfluorohexyl carbonate?
Methodological Answer:
Synthesis of this fluorinated carbonate derivative typically involves coupling tert-butyl chloroformate with perfluorohexanol under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts . Characterization requires multi-modal analysis:
- NMR Spectroscopy : NMR is critical for verifying the perfluorohexyl chain’s integrity, while NMR confirms the tert-butyl group and carbonate linkage .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ion peaks and fragmentation patterns, distinguishing trace impurities .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications involving elevated temperatures .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Due to potential acute toxicity and fluorinated compound persistence:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if aerosolization is possible .
- Environmental Controls : Work in fume hoods with HEPA filters to minimize inhalation risks. Secondary containment trays prevent spills .
- Waste Management : Segregate fluorinated waste for incineration at >1,000°C to prevent PFAS release .
Basic: Which analytical techniques are most effective for quantifying environmental residues of this compound?
Methodological Answer:
Fluorinated compounds like this require specialized methods due to low environmental degradation:
- LC-MS/MS : Coupled with solid-phase extraction (SPE), this achieves detection limits <1 ppt for water and soil samples .
- Ion Mobility Spectrometry (IMS) : Differentiates structural isomers in complex matrices, addressing co-elution challenges in PFAS analysis .
- NMR : Quantifies degradation products in longitudinal studies, though sensitivity requires high sample concentrations .
Advanced: How can computational tools optimize reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:
- Reaction Path Search : Software like GRRM explores intermediates and transition states, predicting regioselectivity in carbonate formation .
- Machine Learning (ML) : Train models on existing fluorocarbon reaction datasets to predict optimal solvents/catalysts, reducing trial-and-error .
- Microkinetic Modeling : Simulates time-dependent concentration profiles, guiding temperature/pressure adjustments for >90% yield .
Advanced: What experimental designs are suitable for studying the environmental fate of this PFAS-related compound?
Methodological Answer:
Use tiered approaches to assess persistence and bioaccumulation:
- Microcosm Studies : Simulate aerobic/anaerobic conditions in soil-water systems, monitoring degradation via LC-HRMS over 6–12 months .
- Factorial Design (DoE) : Vary pH, temperature, and UV exposure to identify dominant degradation factors. Response surface methodology (RSM) models interactions .
- Biosensor Assays : Genetically modified bacteria (e.g., Pseudomonas fluorescens) detect bioavailable fractions, correlating with ecotoxicity .
Advanced: How can researchers resolve contradictions in stability data under varying experimental conditions?
Methodological Answer:
Contradictions often arise from unaccounted variables:
- Accelerated Stability Testing : Use Arrhenius modeling to extrapolate degradation rates across temperatures. Confirm with real-time data at 25°C, 40°C, and 60°C .
- In Situ Spectroscopy : Raman or IR probes monitor real-time decomposition in reaction vessels, identifying critical thresholds (e.g., moisture ingress) .
- Multivariate Analysis (MVA) : PCA or PLS-DA correlates stability outliers with impurities (e.g., residual catalysts) detected via GC-MS .
Advanced: What methodologies enable the study of interfacial behavior in membrane separation applications?
Methodological Answer:
For fluorocarbon-based membrane research:
- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess monolayer packing efficiency at air-water interfaces .
- Neutron Reflectometry : Resolves molecular orientation and thickness of adsorbed layers on polymer substrates .
- Computational Fluid Dynamics (CFD) : Simulates solute rejection rates under varying transmembrane pressures, validated via cross-flow filtration trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
